Tyclopyrazoflor: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Tyclopyrazoflor: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyclopyrazoflor is a novel pyridinyl-pyrazole insecticide developed by Corteva Agriscience (formerly Dow AgroSciences) with demonstrated efficacy against a range of sap-sucking insect pests.[1] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis methodologies, and current understanding of its mechanism of action. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visualizations of key chemical and biological pathways to facilitate a comprehensive understanding for research and development professionals.
Chemical Structure and Properties
Tyclopyrazoflor is chemically classified as a member of the pyrazole class of compounds.[2] Specifically, it is a 1H-pyrazole substituted at positions 1, 3, and 4 with a pyridin-3-yl group, a chloro group, and an ethyl{3-[(3,3,3-trifluoropropyl)sulfanyl]propanoyl}nitrilo group, respectively.[2]
Table 1: Chemical and Physical Properties of Tyclopyrazoflor
| Property | Value | Source(s) |
| IUPAC Name | N-(3-chloro-1-pyridin-3-ylpyrazol-4-yl)-N-ethyl-3-(3,3,3-trifluoropropylsulfanyl)propanamide | [2][3] |
| CAS Number | 1477919-27-9 | |
| Molecular Formula | C₁₆H₁₈ClF₃N₄OS | |
| Molecular Weight | 406.9 g/mol | |
| Appearance | White or white-like solid | |
| Solubility | Soluble in DMSO (125 mg/mL) | |
| pKa (Predicted) | 2.55 ± 0.12 | |
| InChI Key | DBHVHTPMRCXCIY-UHFFFAOYSA-N | |
| Canonical SMILES | CCN(C1=CN(N=C1Cl)C2=CN=CC=C2)C(=O)CCSCCC(F)(F)F |
Experimental Protocols
Synthesis of Tyclopyrazoflor
Two primary synthetic strategies for Tyclopyrazoflor have been described in the literature. The first involves a multi-step process beginning with a [3+2] cycloaddition, while the second utilizes a copper-catalyzed Ullmann coupling as a key step. While detailed, step-by-step protocols with specific reagent quantities and reaction conditions are often proprietary and found within patent literature, the general methodologies are outlined below.
2.1.1. Synthesis via [3+2] Cycloaddition and Subsequent Functionalization
This synthetic route begins with the formation of a pyrazolidinone ring system, which is then elaborated to the final Tyclopyrazoflor product through a series of functional group manipulations.
Methodology:
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[3+2] Cycloaddition: The synthesis starts with the reaction of 3-hydrazinopyridine hydrochloride and methyl acrylate to form a pyrazolidinone intermediate.
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Chlorination and Oxidation: The pyrazolidinone is subsequently chlorinated and then oxidized to generate a disubstituted pyrazole derivative.
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Nitration: Regioselective nitration of the pyrazole ring introduces a nitro group.
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Reduction: The nitro group is then reduced to an amino group, forming an aminopyrazole derivative.
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Acylation: The amino group is acylated with 3-((3,3,3-trifluoropropyl)thio)propanoyl chloride to yield a secondary amide.
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Alkylation: The final step involves the alkylation of the secondary amide to introduce the ethyl group, affording Tyclopyrazoflor.
2.1.2. Synthesis via Ullmann Coupling
An alternative and scalable approach involves the use of an Ullmann coupling to form the bond between the pyrazole and pyridine rings.
Methodology:
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Preparation of Pyrazole Nucleophile: This route starts with the reductive chlorination of 4-nitropyrazole followed by acetylation to provide N-(3-chloro-1H-pyrazol-4-yl)acetamide.
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Ullmann Coupling: The key step is the copper(I) chloride-catalyzed Ullmann coupling of N-(3-chloro-1H-pyrazol-4-yl)acetamide with 3-bromopyridine, utilizing 1,2-dimethylethylenediamine (DMEDA) as a ligand.
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Reduction: The resulting acetamide is reduced, for example with sodium borohydride (NaBH₄), to yield the corresponding ethyl amine.
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Amide Coupling: Finally, the ethyl amine is coupled with 3-((3,3,3-trifluoropropyl)thio)propanoyl chloride to furnish Tyclopyrazoflor.
Biological Efficacy Assay (Leaf-Dip Method for Aphids)
To evaluate the insecticidal activity of Tyclopyrazoflor against sap-sucking insects such as aphids, a standardized leaf-dip bioassay is commonly employed. This method assesses the mortality of insects exposed to treated plant material.
Methodology:
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Insect Rearing: Maintain a healthy, age-synchronized colony of the target aphid species (e.g., Myzus persicae) on untreated host plants (e.g., Chinese Cabbage) in a controlled environment (e.g., 25 ± 2°C, 16:8 h L:D photoperiod).
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Preparation of Test Solutions: Prepare a stock solution of Tyclopyrazoflor in a suitable solvent (e.g., acetone or DMSO). Create a series of dilutions in deionized water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations. A control solution containing only the solvent and surfactant in water should also be prepared.
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Leaf Disc Preparation: Excise leaf discs from fresh, untreated host plants. The diameter of the discs should be appropriate for the assay container (e.g., petri dish).
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Treatment Application: Individually dip each leaf disc into a test solution for a standardized time (e.g., 10-20 seconds) with gentle agitation. Place the treated discs on a clean, non-absorbent surface (e.g., wire mesh or paper towel) to air dry.
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Assay Setup: Prepare assay arenas by pouring a layer of agar (e.g., 1% w/v) into the bottom of petri dishes. Once the agar has solidified, place one treated leaf disc onto the agar surface. The agar helps maintain leaf turgidity.
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Insect Infestation: Carefully transfer a known number of adult apterous aphids (e.g., 20-30) onto each leaf disc using a fine paintbrush.
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Incubation: Seal the petri dishes with ventilated lids and maintain them in the controlled environment used for insect rearing.
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Mortality Assessment: Assess aphid mortality at specified time intervals (e.g., 24, 48, and 72 hours) post-infestation. An aphid is considered dead if it shows no coordinated movement when gently prodded with a fine brush.
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Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to determine the lethal concentration values (e.g., LC₅₀ and LC₉₀).
Mechanism of Action
The precise mechanism of action for Tyclopyrazoflor is not yet fully elucidated and is a subject of ongoing research. However, the current evidence points towards it being a modulator of the insect's nervous system. The most cited target is the chordotonal organs, which are mechanoreceptors in insects responsible for hearing, gravity sensing, and proprioception.
It is thought that Tyclopyrazoflor interacts with the Transient Receptor Potential Vanilloid (TRPV) channels within the chordotonal organ neurons. Insect TRPV channels are ion channels that, when activated, lead to an influx of cations such as Ca²⁺, resulting in neuronal signaling. By agonizing these channels, Tyclopyrazoflor may cause a continuous and uncontrolled influx of Ca²⁺, leading to the overstimulation and subsequent silencing of the chordotonal neurons. This disruption of sensory input leads to a loss of coordination, cessation of feeding, and ultimately, death of the insect.
Some literature has suggested other potential mechanisms, including effects on nicotinic acetylcholine receptors or mitochondrial function, but the primary evidence currently supports the role of Tyclopyrazoflor as a chordotonal organ modulator acting on TRPV channels.
Conclusion
Tyclopyrazoflor represents a significant development in the field of insecticides, offering a novel mode of action for the control of problematic sap-sucking pests. Its unique chemical structure and proposed mechanism of targeting insect-specific TRPV channels in chordotonal organs make it a valuable tool for insecticide resistance management programs. The synthetic pathways described provide a foundation for further chemical exploration and process optimization. The detailed bioassay protocol offers a standardized method for evaluating its efficacy and the activity of potential analogs. Further research to definitively elucidate the molecular interactions between Tyclopyrazoflor and its target site will be crucial for the development of next-generation insecticides with improved safety and efficacy profiles.
References
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. Insect TRP channels as targets for insecticides and repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-[3-chloro-1-(3-pyridyl)-1H-pyrazol-4-yl]-N-ethyl-3-[(3,3,3-trifluoropropyl)thio]propionamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
